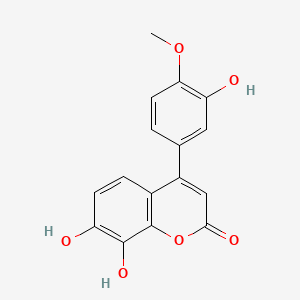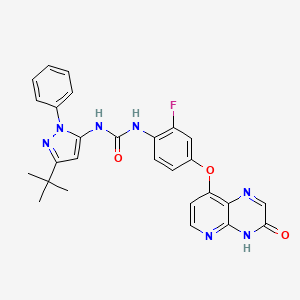
Cct196969
描述
CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . This compound is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .
Molecular Structure Analysis
The molecular formula of this compound is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white compound . It is soluble in DMSO .科学研究应用
- “CCT196969 有效抑制黑色素瘤脑转移细胞的生长和存活”,作者 Reigstad 等人(2022 年)。本研究探讨了 this compound 对多种黑色素瘤脑转移细胞系的影响。研究结果表明,this compound 有效抑制这些细胞系中的增殖、迁移和存活,活性 IC50 剂量范围为 0.18–2.6 μM。该研究还注意到在 this compound 治疗后特定信号通路的表达降低。此外,this compound 抑制了两种 B-Raf 原癌基因 (BRAF) 抑制剂耐药转移性黑色素瘤细胞系的活力,表明其作为黑色素瘤脑转移治疗的潜力,包括对其他治疗耐受的病例 (Reigstad 等人,2022 年)。
作用机制
Target of Action
CCT196969 is primarily a SRC family kinase (SFK) and Raf proto-oncogene, serine/threonine kinase (RAF) inhibitor . These targets play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival.
Mode of Action
This compound interacts with its targets (SFK and RAF) by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cell signaling pathways they are involved in .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving SFK and RAF. Inhibition of these kinases by this compound leads to decreased expression of p-ERK, p-MEK, p-STAT3, and STAT3 . These changes disrupt the normal signaling pathways, affecting downstream cellular processes.
Result of Action
The inhibition of SFK and RAF by this compound leads to a decrease in cell proliferation, migration, and survival . Specifically, it has been shown to effectively inhibit growth and survival in multiple melanoma brain metastasis cell lines .
安全和危害
未来方向
CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of this compound in patients with treatment-naïve and resistant melanoma brain metastasis .
生化分析
Biochemical Properties
CCT196969 is a pan-Raf inhibitor that inhibits B-Raf, B-Raf V600E, and CRAF with IC50 values of 0.1, 0.04, and 0.01 μM, respectively . It also inhibits other kinases such as SRC and LCK . The compound interacts with these enzymes by binding to their active sites, thereby blocking their activity and preventing downstream signaling that promotes cell proliferation and survival .
Cellular Effects
This compound has been shown to effectively inhibit the growth and survival of melanoma brain metastasis cells . It reduces cell proliferation, migration, and survival by decreasing the expression of phosphorylated ERK, MEK, and STAT3 . Additionally, this compound induces apoptosis in melanoma cells, as evidenced by the cleavage of caspase 3 and PARP .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of Raf kinases and SRC family kinases . This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, this compound prevents the activation of downstream effectors such as ERK and MEK, leading to reduced cell growth and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time . It effectively inhibits tumor growth in vivo without causing significant adverse effects . Long-term studies have shown that this compound maintains its inhibitory effects on ERK and SRC signaling, leading to sustained tumor regression in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 20 mg/kg per day, this compound induces tumor regression in B-Raf mutant A375 mouse xenograft models . Higher doses have been well-tolerated, with no significant adverse effects observed
Metabolic Pathways
This compound is involved in the inhibition of the MAPK/ERK signaling pathway by targeting Raf kinases . It also affects other pathways involving SRC and LCK kinases . The compound’s interaction with these enzymes leads to reduced phosphorylation of downstream targets, thereby altering metabolic flux and reducing cell proliferation .
Transport and Distribution
This compound is orally bioavailable and well-tolerated . It is distributed within cells and tissues, where it inhibits the activity of target kinases . In vivo studies have shown that this compound effectively reaches tumor sites and inhibits tumor growth without causing significant weight loss or other adverse effects in animal models .
Subcellular Localization
This compound primarily localizes to the cytoplasm, where it interacts with its target kinases . The compound’s activity is dependent on its ability to bind to the active sites of these enzymes, thereby inhibiting their function and disrupting downstream signaling pathways .
属性
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

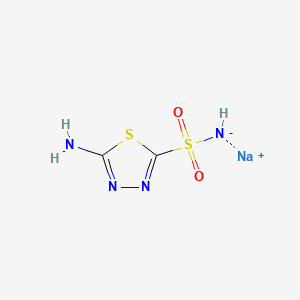
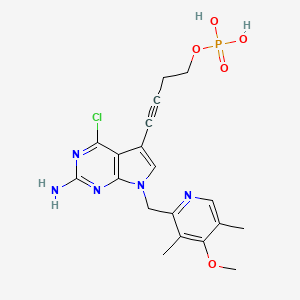
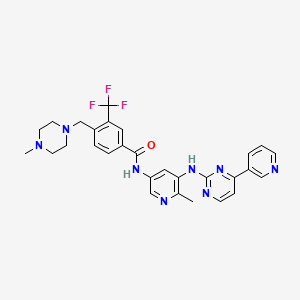

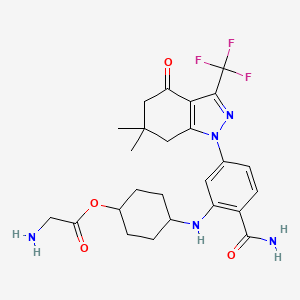
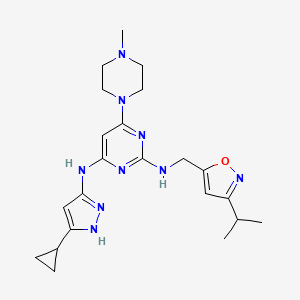
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)
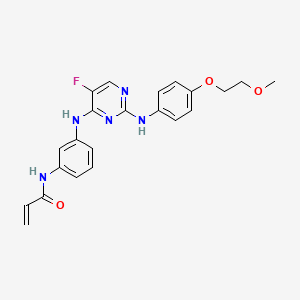
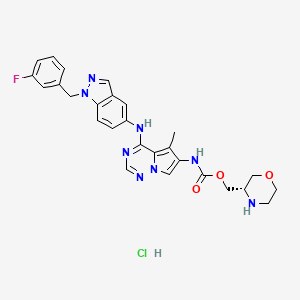
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
